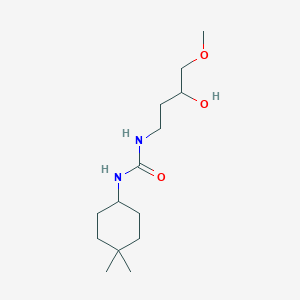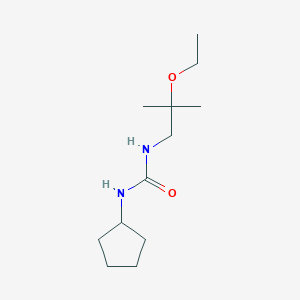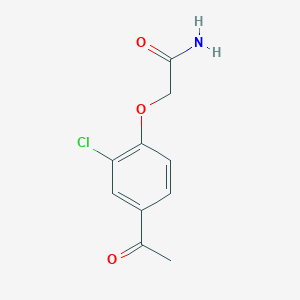
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea, also known as DMCM, is a chemical compound that has been extensively studied for its potential as an anxiolytic and sedative agent. DMCM belongs to the class of compounds known as ureas, which are widely used in medicinal chemistry due to their diverse pharmacological activities.
作用机制
The mechanism of action of 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea is not well understood. It is believed to act on the GABAergic system, which is the major inhibitory neurotransmitter system in the brain. 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has been shown to enhance the binding of GABA to its receptor, which results in an increase in the inhibitory tone of the brain. This leads to anxiolytic and sedative effects.
Biochemical and Physiological Effects
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of stress hormones, such as corticosterone and adrenaline, in animal models of stress. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has also been shown to modulate the levels of cytokines, which are proteins that are involved in the immune response.
实验室实验的优点和局限性
One of the advantages of using 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea in lab experiments is its high potency and selectivity. 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has been shown to have a high affinity for the GABA receptor, which makes it a useful tool for studying the GABAergic system. Another advantage of using 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea is its stability and solubility, which makes it easy to handle and store. However, one of the limitations of using 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea is its potential for toxicity, which requires careful dosing and monitoring.
未来方向
There are several future directions for the research on 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea. One direction is to investigate its potential as a treatment for anxiety and sleep disorders in humans. Another direction is to study its effects on other neurotransmitter systems, such as the glutamatergic and serotonergic systems. Additionally, further studies are needed to investigate the long-term effects of 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea on the brain and its potential for addiction and tolerance.
合成方法
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea can be synthesized by reacting 4,4-dimethylcyclohexanone with 3-hydroxy-4-methoxybutylamine in the presence of a urea derivative. The reaction proceeds via a condensation reaction, which results in the formation of 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea. The yield of 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
科学研究应用
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has been extensively studied for its potential as an anxiolytic and sedative agent. It has been shown to have anxiolytic effects in animal models of anxiety, such as the elevated plus maze and the light-dark box test. 1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea has also been shown to have sedative effects in animal models of sleep, such as the pentobarbital-induced sleeping test.
属性
IUPAC Name |
1-(4,4-dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3/c1-14(2)7-4-11(5-8-14)16-13(18)15-9-6-12(17)10-19-3/h11-12,17H,4-10H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNNDPQZZNVYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)NC(=O)NCCC(COC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Dimethylcyclohexyl)-3-(3-hydroxy-4-methoxybutyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7632069.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)

![N-[[1-(2,6-difluorophenyl)cyclopropyl]methyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B7632088.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![6,7-dimethyl-4-[(E)-3-phenylprop-2-enoyl]-4-azatricyclo[4.3.0.03,7]nonane-3-carboxylic acid](/img/structure/B7632106.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)
![1-(Dimethylamino)-3-[(2,2-dimethylcyclopentyl)amino]-2-methylpropan-2-ol](/img/structure/B7632124.png)
![2-(Cyclohexen-1-yl)-1-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]ethanone](/img/structure/B7632131.png)
![2-[(2-Cyclopropylcyclopropanecarbonyl)-propylamino]acetic acid](/img/structure/B7632136.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-propyl-1,3-thiazol-2-amine](/img/structure/B7632168.png)
![tert-butyl N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]carbamate](/img/structure/B7632172.png)
![N-[(5-chlorothiadiazol-4-yl)methyl]-2-(3-methylbutan-2-yl)-1,3-dihydroisoindol-4-amine](/img/structure/B7632181.png)